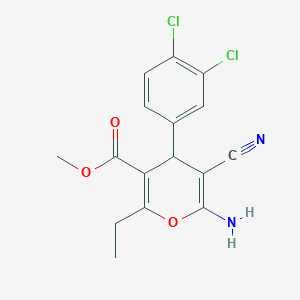

![molecular formula C16H12N2O4 B460554 2-氨基-6-(羟甲基)-8-氧代-4-苯基-4,8-二氢吡喃[3,2-b]吡喃-3-腈 CAS No. 194282-54-7](/img/structure/B460554.png)

2-氨基-6-(羟甲基)-8-氧代-4-苯基-4,8-二氢吡喃[3,2-b]吡喃-3-腈

描述

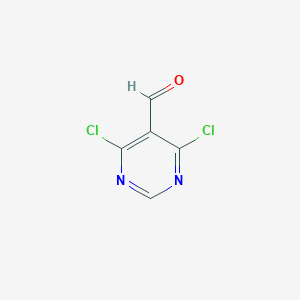

“2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile” is a chemical compound that is part of the pyrano[3,2-b]pyran class of compounds . These compounds are interesting because they fuse two useful scaffolds composed of 2-amino-4H-pyran, which is a core structure of many pharmacological agents, and kojic acid derivatives, in a single molecular entity .

Synthesis Analysis

The synthesis of this compound is achieved via a one-pot, three-component reaction of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, aldehydes, and malononitrile . This method is associated with some disadvantages such as the use of a toxic and non-recyclable catalyst, high reaction temperature, and two-step synthesis .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the positions of atoms and the types of bonds present .Chemical Reactions Analysis

The chemical reactions involving this compound are typically multicomponent reactions (MCRs), which are extremely convergent, producing a remarkably high increase of molecular complexity in just one step . These reactions are often catalyzed by substances like MCM-41-SO3H, an ordered mesoporous silica material with covalently anchored sulfonic acid groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its chemical properties, such as its reactivity with other substances, can be determined using various chemical tests .科学研究应用

Anticancer Properties

The compound’s structural features make it a promising candidate for cancer research. Researchers have investigated its potential as an antiproliferative agent against various cancer cell lines. Preliminary studies suggest that it may inhibit tumor growth and induce apoptosis, making it an exciting avenue for further exploration .

Antioxidant Activity

Given its phenolic moiety, this compound exhibits antioxidant properties. It scavenges free radicals and protects cells from oxidative stress. Researchers have studied its potential in preventing age-related diseases and oxidative damage .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases. Some studies have explored the anti-inflammatory effects of this compound. It may modulate inflammatory pathways, making it relevant for conditions like arthritis and inflammatory bowel diseases .

Neuroprotective Potential

The compound’s unique structure suggests possible interactions with neuronal receptors. Researchers have investigated its neuroprotective effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It may enhance neuronal survival and reduce oxidative damage .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial activity against bacteria and fungi. Researchers have explored its potential as an alternative to existing antibiotics, especially in the face of antibiotic resistance .

Drug Delivery Systems

The compound’s hydroxymethyl group and nitrile functionality make it amenable to modification. Researchers have used it as a building block for designing drug delivery systems. Its ability to form stable complexes with metal ions is particularly interesting for targeted drug delivery .

Catalysis and Organic Synthesis

The compound’s reactivity has led to its use in catalytic reactions. For instance, MCM-41-SO3H, a solid acid catalyst derived from MCM-41, has been employed for the synthesis of related pyrano[3,2-b]pyrans. Its one-pot, three-component reactions have attracted attention in green chemistry .

未来方向

The future directions for research on this compound could involve exploring its potential biomedical applications, given that it contains the core structure of many pharmacological agents . Additionally, research could focus on improving the synthesis process to overcome the current disadvantages associated with it .

属性

IUPAC Name |

2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4H-pyrano[3,2-b]pyran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c17-7-11-13(9-4-2-1-3-5-9)15-14(22-16(11)18)12(20)6-10(8-19)21-15/h1-6,13,19H,8,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHWLWFNLQCPGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-4-(2-isopropoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460472.png)

![6-Amino-3-ethyl-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460473.png)

![2-amino-4-[4-fluoro-3-(phenyloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B460475.png)

![Isopropyl 4-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B460483.png)

![Ethyl 4-{[6-amino-3,5-dicyano-4-(3-thienyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B460486.png)

![Isopropyl 4-{[3-cyano-4-(4-methoxyphenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B460489.png)

![Isopropyl 4-{[6-amino-3,5-dicyano-4-(3-thienyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B460490.png)

![3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine](/img/structure/B460494.png)